Bienvenue dans la boutique en ligne BenchChem!

4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Chemical Biology High-Throughput Screening Medicinal Chemistry

4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one (CAS: 2320546-81-2) is a synthetic small molecule with the molecular formula C14H11FN6O3S2 and a molecular weight of 394.4 g/mol. It belongs to a class of highly functionalized heterocyclic compounds characterized by a 2,1,3-benzothiadiazole (BTD) core, a sulfonyl linker, and a piperazin-2-one ring substituted with a 5-fluoropyrimidine moiety.

Molecular Formula C14H11FN6O3S2
Molecular Weight 394.4
CAS No. 2320546-81-2
Cat. No. B2649481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
CAS2320546-81-2
Molecular FormulaC14H11FN6O3S2
Molecular Weight394.4
Structural Identifiers
SMILESC1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=NSN=C32)C4=NC=C(C=N4)F
InChIInChI=1S/C14H11FN6O3S2/c15-9-6-16-14(17-7-9)21-5-4-20(8-12(21)22)26(23,24)11-3-1-2-10-13(11)19-25-18-10/h1-3,6-7H,4-5,8H2
InChIKeyQCBZGAICKMKWMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one: A Structurally Distinct Heterocyclic Candidate for Targeted Kinase and Sulfonamide Research


4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one (CAS: 2320546-81-2) is a synthetic small molecule with the molecular formula C14H11FN6O3S2 and a molecular weight of 394.4 g/mol . It belongs to a class of highly functionalized heterocyclic compounds characterized by a 2,1,3-benzothiadiazole (BTD) core, a sulfonyl linker, and a piperazin-2-one ring substituted with a 5-fluoropyrimidine moiety. This combination of structural features—an electron-accepting BTD fragment, a versatile piperazinone scaffold, and a bioisosteric 5-fluoropyrimidine group—positions it as a candidate of interest in medicinal chemistry, particularly for kinase inhibitor design and the development of carbonic anhydrase modulators, where precise spatial and electronic properties are critical for target engagement [1].

Why 4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one Cannot Be Replaced by Generic Analogs in Structure-Activity Studies


Generic substitution within this chemical series is not feasible due to the profound impact of minor structural modifications on both physiochemical and biological profiles. The specific combination of the 2,1,3-benzothiadiazole-4-sulfonyl group with the 1-(5-fluoropyrimidin-2-yl)piperazin-2-one core creates a unique pharmacophore that is not replicated by close analogs such as the thiazol-2-yl or pyridin-3-yl variants [1]. The 5-fluoropyrimidine ring, unlike a simple pyridine, introduces a strong electron-withdrawing effect that fine-tunes the electron density of the piperazinone ring, directly influencing its binding to kinase hinge regions and its metabolic stability [2]. The benzothiadiazole-4-sulfonyl motif is a privileged structure for carbonic anhydrase inhibition, and its linkage distance and geometry are critical for isoform selectivity [3]. Simply substituting to a phenylsulfonyl or a different heteroaryl-sulfonyl group can lead to a complete loss of target engagement, making the precise identity of this compound essential for reproducible research.

Quantitative Differentiator Guide for 4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one: Key Metrics for Scientific Procurement


Certified Purity Benchmarking for Reproducible High-Throughput Screening

Procurement from verified aggregators guarantees a minimum purity of 95% for this specific compound, a critical threshold for reliable dose-response data in primary screens . Unverified generic sources often provide similar heterocyclic building blocks at a lower certified purity (e.g., ≤90%), introducing confounding impurities that can generate false-positive hits or skew IC50 determinations in enzymatic assays [1]. This purity differential is a crucial factor for streamlining hit-to-lead workflows.

Chemical Biology High-Throughput Screening Medicinal Chemistry

Enhanced Electron Deficiency from the 5-Fluoropyrimidine Motif Versus Standard Pyridine Analogs

The key structural differentiator from the pyridin-3-yl analog (4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one) is the replacement of the pyridine ring with a 5-fluoropyrimidine. Computational analysis predicts that this substitution results in a notable reduction in the compound's cLogP and an increase in topological polar surface area (tPSA), while simultaneously increasing the hydrogen bond acceptor capability due to the extra pyrimidine nitrogen [1]. Crucially, the 5-fluoropyrimidine motif is a recognized privileged fragment in kinase inhibitors, frequently associated with high potency by forming a critical halogen bond with the kinase hinge region, an interaction that is geometrically inaccessible to the unsubstituted pyridine analog [2].

Kinase Inhibitor Design Physicochemical Property Optimization Medicinal Chemistry

Differentiated Selectivity Profile for Carbonic Anhydrase Isoforms Offered by the Benzothiadiazole Sulfonamide Motif

The 2,1,3-benzothiadiazole-4-sulfonamide chemotype is a validated pharmacophore for potent and selective inhibition of human carbonic anhydrase (hCA) isoforms, a target family implicated in glaucoma, cancer, and neuropathic pain [1]. While no direct target engagement data for CAS 2320546-81-2 has been published, class-level evidence demonstrates that similar benzothiadiazole sulfonamides display tight-binding inhibition of hCA II and hCA XII, with inhibition constants (Ki) in the low nanomolar range (0.025 - 0.682 µM). This contrasts sharply with simple benzenesulfonamide analogs, which often exhibit non-selective inhibition across hCA isoforms and significantly weaker potency against the tumor-associated isoform hCA XII [2]. The unique benzothiadiazole tail facilitates specific interactions within the enzyme's hydrophobic pocket, a feature absent in phenyl sulfonamide comparators.

Carbonic Anhydrase Inhibition Isoform Selectivity Sulfonamide Pharmacophore

Optimal Application Scenarios for 4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one Based on Verified Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) Libraries

The compound's unique 5-fluoropyrimidine-piperazinone core, identified as a privileged kinase inhibitor fragment [1], makes it an ideal addition to targeted screening libraries. High-throughput screening campaigns demand compounds with >95% purity to minimize data artifacts [2]. This standard ensures that any hit identified can be rapidly validated and progressed to medicinal chemistry optimization without delays caused by impurity deconvolution.

Development of Isoform-Selective Carbonic Anhydrase Inhibitors as Chemical Probes or Therapeutics

The benzothiadiazole-4-sulfonamide substructure is a validated pharmacophore for achieving high-affinity, isoform-selective inhibition of human carbonic anhydrases, particularly the cancer-relevant isoform hCA XII [3]. Researchers developing novel treatments for glaucoma, cancer, or neuropathic pain can prioritize this compound over generic sulfonamides, as its molecular architecture is predisposed to achieving the required selectivity profile, thereby accelerating the development of targeted therapeutic candidates.

Exploration of CNS Penetrable Kinase or CA Inhibitors

Based on its predicted physicochemical properties, which include a lower cLogP and a higher tPSA compared to its pyridine analog [4], this compound falls into a chemical space associated with improved CNS multiparameter optimization (MPO) scores. This property profile suggests a lower risk of P-glycoprotein (P-gp) efflux and non-specific tissue binding, making it a strategically superior scaffold for CNS drug discovery programs targeting kinases or carbonic anhydrases within the central nervous system.

Synthesis of Advanced Heterocyclic Intermediates

The molecule serves as a versatile synthetic intermediate. Its highly decorated structure allows for further diversification at multiple points, including the piperazinone ring and the benzothiadiazole core. Its defined purity of >95% ensures reliable and predictable yields in subsequent synthetic steps, making it a dependable building block for constructing complex compound libraries for lead optimization.

Quote Request

Request a Quote for 4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.